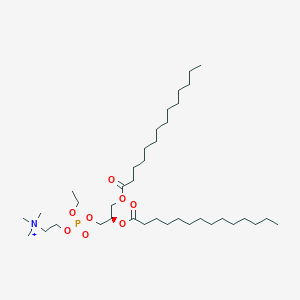
DSPE-PEG(2000)-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG(2000)-Amine typically involves the conjugation of DSPE with PEG through a series of chemical reactions. The process begins with the activation of the carboxyl group of PEG using a coupling agent such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). The activated PEG is then reacted with DSPE to form DSPE-PEG. Finally, the terminal group of PEG is modified to introduce an amine group .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as dialysis and chromatography to ensure the removal of unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
DSPE-PEG(2000)-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The amine group can be conjugated with other molecules such as drugs, peptides, or proteins through amide bond formation.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS): and are commonly used for activating carboxyl groups.
Organic solvents: such as dichloromethane (DCM) or dimethylformamide (DMF) are used as reaction media.
Mild temperatures: (room temperature to 40°C) are typically employed to maintain the integrity of the PEG and DSPE components.
Major Products Formed
The major products formed from these reactions include DSPE-PEG conjugates with various functional groups, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
DSPE-PEG(2000)-Amine has a wide range of applications in scientific research, including:
Drug Delivery: It is used to form liposomes and micelles for the encapsulation and targeted delivery of therapeutic agents.
Bioconjugation: The amine group allows for the conjugation of biomolecules such as antibodies, peptides, and proteins, facilitating targeted delivery and imaging.
Biomedical Research: It is used in the preparation of functionalized surfaces for biosensors and diagnostic devices.
Mecanismo De Acción
The mechanism by which DSPE-PEG(2000)-Amine exerts its effects is primarily through its ability to form stable micelles and liposomes. The hydrophobic DSPE anchors the compound in lipid bilayers, while the hydrophilic PEG chain extends into the aqueous environment, providing steric stabilization and reducing opsonization by the immune system. The terminal amine group allows for further functionalization, enabling targeted delivery and specific interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
DSPE-PEG(2000)-Maleimide: Similar to DSPE-PEG(2000)-Amine but with a maleimide group, used for thiol-reactive conjugation.
DSPE-PEG(2000)-Carboxyl: Contains a carboxyl group instead of an amine, used for conjugation with amine-containing molecules.
mPEG-DSPE: A methoxy-terminated PEG-DSPE conjugate, used for increasing circulation time of liposomes.
Uniqueness
This compound is unique due to its terminal amine group, which provides versatility for further functionalization and conjugation with a wide range of biomolecules. This makes it particularly valuable in applications requiring specific targeting and delivery .
Propiedades
Fórmula molecular |
C44H93N4O10P |
|---|---|
Peso molecular |
869.2 g/mol |
Nombre IUPAC |
[(2R)-3-[2-(2-aminoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane |
InChI |
InChI=1S/C44H87N2O10P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-38-36-46-44(49)52-37-35-45)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h41H,3-40,45H2,1-2H3,(H,46,49)(H,50,51);2*1H3/t41-;;/m1../s1 |
Clave InChI |
MXCGEUZSOVJLKF-NXGARVHLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)
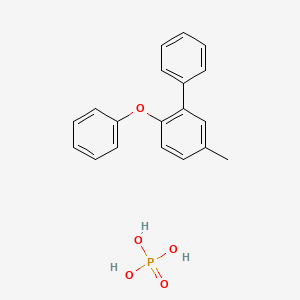
![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
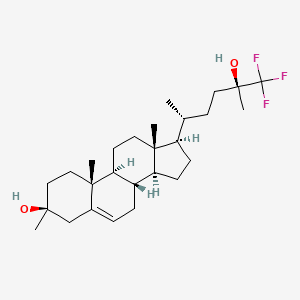

![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)


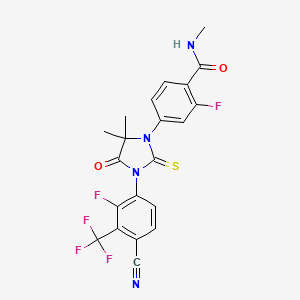
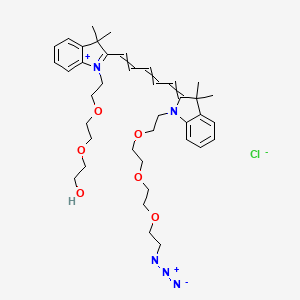

![[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate](/img/structure/B11931337.png)
![(3S,5R,8S,9R,10S,13R,14S,17S)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11931338.png)
